Cimetidine Amide Dihydrochloride
Overview
Description
Cimetidine Amide Dihydrochloride is a chemical compound with the molecular formula C10H18N6OS · 2HCl and a molecular weight of 343.28 g/mol . It is an impurity of Cimetidine, a well-known histamine H2 receptor antagonist used to treat conditions like peptic ulcers and gastroesophageal reflux disease .
Mechanism of Action
Target of Action
Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, primarily targets the histamine H2 receptors . These receptors are located on the basolateral membrane of the gastric parietal cells . The role of these receptors is to regulate gastric acid secretion, which is crucial for digestion .
Mode of Action
Guanylurea cimetidine acts as a competitive antagonist to the histamine H2 receptors . It binds to these receptors, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, leading to a reduction in gastric volume and acidity .
Biochemical Pathways
The action of Guanylurea cimetidine affects the biochemical pathway of gastric acid secretion . By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, pepsin, and gastrins . Furthermore, it has been found that Guanylurea cimetidine can be transformed into guanidine through a metabolic pathway involving the conversion of guanylurea to guanidine, then to carboxyguanidine, to allophanate, and finally to ammonia and carbon dioxide .
Pharmacokinetics
The pharmacokinetics of Guanylurea cimetidine involves several stages. After administration, the plasma concentration profile follows multicompartmental characteristics . The total systemic clearance is high, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, two plasma concentration peaks are frequently observed, probably due to discontinuous absorption in the intestine . The absolute bioavailability in healthy subjects is about 60% .
Result of Action
The primary result of Guanylurea cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . Consequently, it helps manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .
Action Environment
The action of Guanylurea cimetidine can be influenced by environmental factors. For instance, it has been found in surface water and sediment, suggesting that wastewater treatment plants and potentially septic system leaks are the most likely sources of the compounds in the environment . Moreover, certain bacterial transport proteins have been shown to export metformin metabolites such as guanylurea . This suggests that the environment can play a significant role in the action, efficacy, and stability of Guanylurea cimetidine.
Biochemical Analysis
Biochemical Properties
Guanylurea cimetidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with guanylurea hydrolase, an enzyme that catalyzes the hydrolysis of guanylurea to ammonia and guanidine . This interaction is crucial for the metabolism of guanylurea cimetidine, facilitating its breakdown and subsequent utilization in various metabolic pathways. Additionally, guanylurea cimetidine has been shown to interact with other biomolecules, including transport proteins that aid in its cellular uptake and distribution .
Cellular Effects
The effects of guanylurea cimetidine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in nitrogen metabolism. Guanylurea cimetidine can modulate gene expression by affecting the transcriptional activity of genes involved in nitrogen assimilation and metabolism . Furthermore, it impacts cellular metabolism by altering the levels of key metabolites, thereby influencing overall cellular function and homeostasis .
Molecular Mechanism
At the molecular level, guanylurea cimetidine exerts its effects through specific binding interactions with biomolecules. It binds to guanylurea hydrolase, facilitating the hydrolysis of guanylurea into ammonia and guanidine . This enzymatic reaction is critical for the compound’s metabolic processing. Additionally, guanylurea cimetidine can inhibit or activate other enzymes involved in nitrogen metabolism, thereby modulating metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanylurea cimetidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that guanylurea cimetidine can have sustained effects on cellular function, particularly in terms of nitrogen metabolism and gene expression
Dosage Effects in Animal Models
The effects of guanylurea cimetidine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance nitrogen metabolism and improve overall metabolic efficiency . At higher doses, guanylurea cimetidine can exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . These dosage-dependent effects are essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Guanylurea cimetidine is involved in several metabolic pathways, primarily those related to nitrogen metabolism. The compound is metabolized by guanylurea hydrolase, which converts it into ammonia and guanidine These metabolites are further processed through various enzymatic reactions, ultimately contributing to the nitrogen cycle within the cell
Transport and Distribution
The transport and distribution of guanylurea cimetidine within cells and tissues are facilitated by specific transport proteins. These proteins aid in the cellular uptake of the compound and its subsequent distribution to various cellular compartments . The efficient transport of guanylurea cimetidine is crucial for its metabolic processing and overall cellular function. Additionally, the compound’s distribution within tissues can influence its pharmacological effects and potential therapeutic applications .
Subcellular Localization
Guanylurea cimetidine exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nitrogen metabolism . Additionally, guanylurea cimetidine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimetidine Amide Dihydrochloride involves the reaction of Cimetidine with hydrochloric acid to form the dihydrochloride salt. The general method employed for the preparation of bases is the fusion method, where the drug is incorporated by trituration .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cimetidine Amide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amide and imidazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced amides, and substituted imidazole derivatives .
Scientific Research Applications
Cimetidine Amide Dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cimetidine Amide Dihydrochloride include:
Cimetidine: The parent compound, used as a histamine H2 receptor antagonist.
Cimetidine Sulfoxide: An oxidized derivative of Cimetidine.
N-Cyano-N’,N’'-dimethylguanidine: A related compound used in similar pharmaceutical applications.
Uniqueness
This compound is unique due to its specific structure and properties as an impurity of Cimetidine. Its presence and quantification are crucial for ensuring the safety and efficacy of Cimetidine-based pharmaceutical products .
Properties
IUPAC Name |
[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWANUFLANSTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998346 | |
Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77076-18-7 | |
Record name | Guanylurea cimetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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